![molecular formula C8H7N3O2S2 B2436795 5-Phenylthiadiazole-4-sulfonamide CAS No. 2305253-48-7](/img/structure/B2436795.png)
5-Phenylthiadiazole-4-sulfonamide
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Overview
Description
5-Phenylthiadiazole-4-sulfonamide is a chemical compound that has been extensively studied due to its potential applications in various fields of research. It belongs to the group of sulfonamides, which are synthetic medicines containing the sulfonamide chemical group . These compounds are used for a wide range of conditions, from diabetes to pain relief .
Synthesis Analysis
The synthesis of sulfonimidates, which are organosulfur species, has been explored extensively. They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Scientific Research Applications
- Results : The compound exhibited activity against Staphylococcus aureus and showed good activity against Klebsiella pneumonia .
- Oxazol-5-(4H)-one : Related heterocyclic compounds, such as oxazol-5-(4H)-one, have applications in chemistry and biology. Investigating whether 5-Phenylthiadiazole-4-sulfonamide affects bacterial virulence could be valuable .
Antimicrobial Activity
Anti-Virulence Strategies
Mechanism of Action
Sulfonamides, such as 5-Phenylthiadiazole-4-sulfonamide, exhibit a range of pharmacological activities. They work by inhibiting a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . Dihydropteroate synthetase activity is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Safety and Hazards
Future Directions
The synthesis of the organosulfur (VI) species named sulfonimidates has seen a resurgence in interest as intermediates to access other important organosulfur compounds . Their most prominent application is as building blocks to access alternative sulfur (VI) compounds . This suggests that 5-Phenylthiadiazole-4-sulfonamide and similar compounds may have significant potential for future research and applications.
properties
IUPAC Name |
5-phenylthiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXJWFCWUOYDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiadiazole-4-sulfonamide |
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